

Technical Guide: Physicochemical Characterization of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

Cat. No.: B1425144

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: Melting Point and Boiling Point Analysis

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties—specifically the melting and boiling points—of the novel compound **6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol**. As experimental data for this specific molecule is not publicly available, this document leverages principles of physical organic chemistry and data from structurally analogous compounds to provide reasoned estimations. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed to ensure accuracy, reproducibility, and self-validation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

The compound **6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol** is a heterocyclic molecule featuring a pyridinol core linked to a methylsulfonylphenyl moiety. The combination of a hydrogen-bond-

donating hydroxyl group, a polar pyridyl ring, and a strongly electron-withdrawing sulfone group imparts a unique electronic and steric profile. Such scaffolds are of significant interest in medicinal chemistry and materials science, where precise control over physicochemical properties like melting and boiling points is critical for formulation, bioavailability, and material performance. This guide addresses the foundational characterization of these thermal properties.

Theoretical Assessment of Melting and Boiling Points

The thermal phase transition points of a molecule are dictated by the energy required to overcome the intermolecular forces holding its molecules together in a crystal lattice (for melting) or in the liquid state (for boiling).[\[1\]](#)

Structural Analysis and Key Intermolecular Forces

The molecular structure of **6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol** allows for several potent intermolecular interactions:

- Hydrogen Bonding: The pyridin-3-ol group contains both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the pyridine nitrogen), enabling strong, directional hydrogen bonding networks. This is a primary contributor to a high melting point.
- Dipole-Dipole Interactions: The sulfone group (SO_2) is strongly polar, creating significant dipole moments. The polar pyridine ring further enhances the molecule's overall dipole, leading to strong electrostatic attractions between molecules.
- London Dispersion Forces: As with all molecules, van der Waals forces are present. The two aromatic rings provide a substantial surface area, contributing to these interactions.[\[2\]](#)

The combination of these forces, particularly the powerful hydrogen bonding and strong dipole-dipole interactions, suggests that **6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol** is a solid at room temperature with a relatively high melting point and a very high boiling point.

Estimation Based on Structurally Analogous Compounds

To establish a reasonable estimate for the melting and boiling points, we can analyze the properties of its core structural fragments.

Compound	Molecular Structure	Melting Point (°C)	Boiling Point (°C)	Key Intermolecular Forces
Pyridin-3-ol	Pyridine ring with a hydroxyl group	125 - 128 ^{[3][4]}	280 - 281 ^{[3][4]}	Hydrogen Bonding, Dipole-Dipole
Diphenyl Sulfone	Two phenyl rings linked by a sulfone	123 - 129 ^{[5][6][7]} [8]	379 ^{[5][6][7][9]}	Strong Dipole-Dipole
4-(Methylsulfonyl)phenol	Phenyl ring with hydroxyl and methylsulfonyl groups	88 - 97 ^{[10][11]}	~312 (est.) ^[11]	Hydrogen Bonding, Strong Dipole-Dipole

Analysis and Estimation:

- Melting Point:** The target molecule combines the features of all three analogs. It possesses the hydrogen-bonding capability of pyridin-3-ol and 4-(methylsulfonyl)phenol, along with the rigid, strongly dipolar sulfone bridge characteristic of diphenyl sulfone. The combination of a larger, more rigid structure with multiple strong, specific intermolecular interactions (hydrogen bonding and strong dipole forces) will likely result in a significantly higher melting point than any single analog. A reasonable estimate would place the melting point in the range of 180-220 °C.
- Boiling Point:** The boiling point will be very high due to the compound's high molecular weight and the strength of its intermolecular forces. It is probable that the molecule will decompose at or before reaching its boiling point at standard atmospheric pressure. A theoretical boiling point would likely exceed 400 °C.

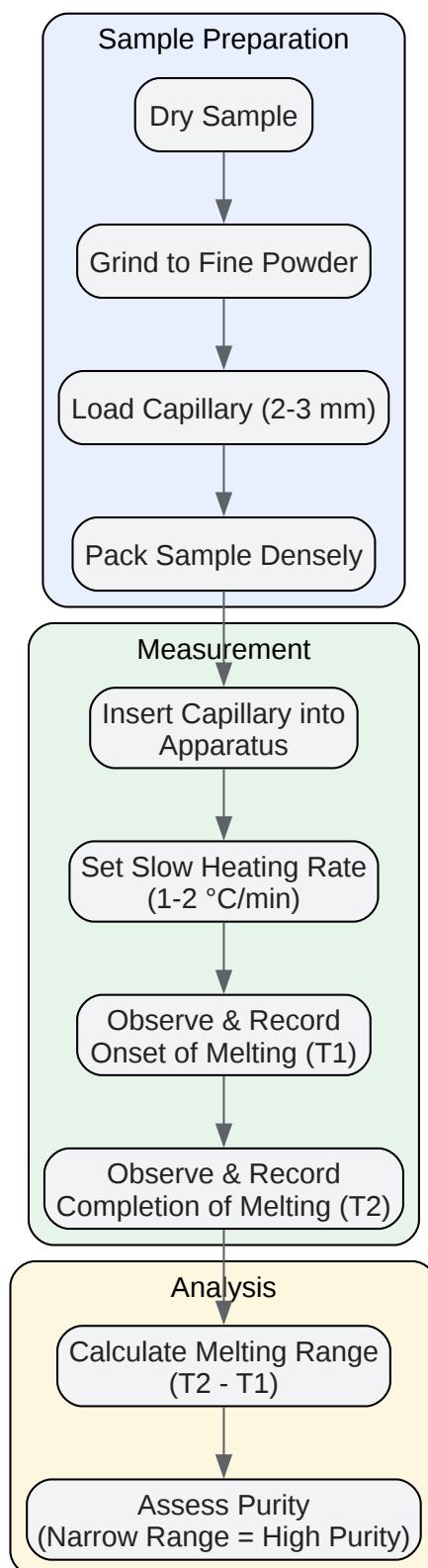
Experimental Protocol for Melting Point Determination

The definitive method for determining the melting point of a solid organic compound is the capillary method, which is recognized by major pharmacopeias.[\[12\]](#)

Principle of the Method

A small, finely powdered sample of the pure substance is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal transforms into a liquid is the point of complete melting. For a pure compound, this melting range should be narrow (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[\[13\]](#)

Standard Protocol: Automated Capillary Method


This protocol assumes the use of a modern automated melting point apparatus.

- Sample Preparation:
 - Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
 - Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
 - Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To ensure dense packing, drop the capillary tube down a long, vertical glass tube onto the benchtop.[\[14\]](#) The final packed sample height should be 2-3 mm.[\[14\]](#)
- Apparatus Setup and Measurement:
 - Insert the packed capillary tube into the heating block of the apparatus.
 - Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting point.
 - Allow the apparatus to cool to at least 20 °C below the approximate melting point.[\[14\]](#)

- Prepare a new capillary with a fresh sample for the accurate measurement.
- Set the starting temperature to ~20 °C below the approximate melting point and a slow heating rate (1-2 °C/min) to ensure thermal equilibrium.
- Initiate the heating program. The apparatus will automatically detect and record the onset and completion of melting.

- Data Recording and Validation:
 - Record the melting range (e.g., 195.5 – 196.8 °C).
 - The narrowness of this range serves as a self-validating indicator of the sample's purity. A broad range suggests the presence of impurities or solvent.
 - Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

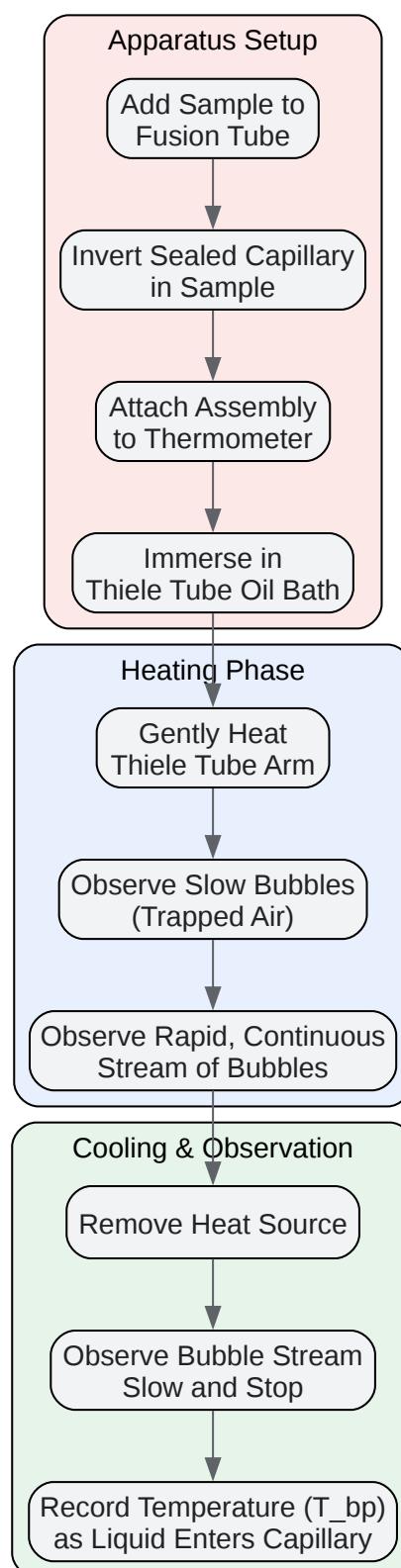
Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol for Boiling Point Determination

Given the high estimated boiling point and potential for thermal decomposition, a micro-scale method is the most appropriate for determining the boiling point of a research compound like **6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol**.

Principle of the Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[15\]](#) At this temperature, bubbles of vapor form within the bulk of the liquid. The micro-capillary technique identifies this temperature by observing the point at which a rapid stream of bubbles from an inverted capillary just ceases, and the liquid begins to be drawn back into it upon cooling.[\[16\]](#)


Standard Protocol: Micro-Boiling Point (Thiele Tube Method)

- Apparatus Assembly:
 - Place a small amount (a few milliliters) of the sample into a fusion tube or a small test tube.
 - Take a standard melting point capillary tube and seal one end in a flame.
 - Place the sealed capillary tube (open end down) into the fusion tube containing the liquid sample.
 - Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Clamp the thermometer so that the assembly is immersed in the oil of a Thiele tube.
- Measurement Procedure:
 - Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube ensures uniform heating of the oil via convection.[\[13\]](#)

- As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.
- Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure is overcoming the atmospheric pressure.
- Remove the heat and allow the apparatus to cool slowly.
- The stream of bubbles will slow and then stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[16]

- Causality and Considerations:
 - Choice of Method: This micro method is ideal for conserving valuable research samples.
 - Thermal Decomposition: If the sample darkens or decomposes during heating, the boiling point should be determined under reduced pressure using a vacuum distillation apparatus. The observed boiling point can then be corrected to atmospheric pressure using a nomograph.
 - Pressure Correction: Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[17]

Workflow for Micro-Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

Summary

While experimentally determined values for the melting and boiling points of **6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol** are not available in current literature, a thorough analysis of its structure provides a strong basis for their estimation. The compound is predicted to be a high-melting solid (est. 180-220 °C) with a very high boiling point (est. >400 °C) that will likely be accompanied by decomposition. This guide provides robust, standard operating procedures for the empirical determination of these crucial physicochemical parameters, enabling researchers to accurately characterize this and similar novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembk.com [chembk.com]
- 4. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 5. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. 127-63-9 CAS MSDS (Diphenyl sulfone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Diphenyl sulfone 97 127-63-9 [sigmaaldrich.com]
- 9. Sensitizer DPS (Diphenyl Sulfone) [dayoochemical.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-Methylsulfonylphenol(14763-60-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. thinksrs.com [thinksrs.com]

- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425144#6-4-methylsulfonyl-phenyl-pyridin-3-ol-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com